molecular formula C15H18BrN3OS B216245 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B216245
M. Wt: 368.3 g/mol
InChI Key: JQQRWLPWHDTNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can have a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and anti-tumor activity, as well as potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including inflammation and cancer. Another area of interest is further elucidating its mechanism of action, which could lead to a better understanding of its physiological effects. Additionally, there is a need for more studies on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-bromoaniline with 2-(2,2-dimethylpropyl)-1,3,4-thiadiazol-5-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions and the product is obtained after purification using column chromatography. This method has been reported to yield the desired product in good yields and high purity.

Scientific Research Applications

2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in scientific research. This compound has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been reported to have anti-inflammatory and anti-tumor properties.

properties

Product Name

2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C15H18BrN3OS

Molecular Weight

368.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H18BrN3OS/c1-15(2,3)9-13-18-19-14(21-13)17-12(20)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19,20)

InChI Key

JQQRWLPWHDTNPH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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